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molecular formula C8H15N B8637065 4,4-Dimethylhexanenitrile CAS No. 101251-92-7

4,4-Dimethylhexanenitrile

Cat. No. B8637065
M. Wt: 125.21 g/mol
InChI Key: BCOAZWJIQDRTDW-UHFFFAOYSA-N
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Patent
US05502073

Procedure details

Diisobutylaluminium hydride (1M solution in toluene, 18.5 ml.) was added to a solution of 4,4-dimethylhexanenitrile (2.0 g.) in dry diethyl ether (100 ml.) stirred under nitrogen. The mixture was refluxed for 3 hours and cooled. A solution of water (2 ml.) and dioxane (10 ml.) was added dropwise followed by dilute hydrochloric acid (80 ml.) and the solution stirred for 1 hour. Diethyl ether was added and the ethereal extracts separated. The ethereal extracts were dried (anhydrous magnesium sulphate) and evaporated to give 4,4-dimethylhexanal (1.3 g.). Nuclear Magnetic Resonance Spectrum (NMR) was as follows: 0.9,6H,s; 1.4,7H,m; 2.4,2H,m; 9.7,1H,t.
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[CH3:11][C:12]([CH3:19])([CH2:17][CH3:18])[CH2:13][CH2:14][C:15]#N.[OH2:20].Cl>C(OCC)C.O1CCOCC1>[CH3:11][C:12]([CH3:19])([CH2:17][CH3:18])[CH2:13][CH2:14][CH:15]=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
18.5 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
2 g
Type
reactant
Smiles
CC(CCC#N)(CC)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
the solution stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the ethereal extracts separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal extracts were dried (anhydrous magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(CCC=O)(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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